2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-
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Overview
Description
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridinone ring, a cyclopropyl group, a pyridinylmethoxy group, and a trifluoromethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced techniques such as microwave-assisted synthesis and solvent-free conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- include:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are studied for their biomedical applications.
3,4-Dihydro-2(1H)-Pyridones: These compounds are used as synthetic precursors and have various biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: These compounds possess extensive biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(4-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for unique interactions with biological targets, making it a valuable compound for further study and development .
Properties
CAS No. |
335665-58-2 |
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Molecular Formula |
C18H15F3N2O2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-4-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)17(8-5-13-3-4-13,15-2-1-9-23-16(15)24)25-12-14-6-10-22-11-7-14/h1-2,6-7,9-11,13H,3-4,12H2,(H,23,24)/t17-/m0/s1 |
InChI Key |
INJQBPWBVJPBDU-KRWDZBQOSA-N |
Isomeric SMILES |
C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=NC=C3 |
Canonical SMILES |
C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=NC=C3 |
Origin of Product |
United States |
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